Isodehydrochamaecynone
Description
Isodehydrochamaecynone (IDC, 5c) is a sesquiterpene lactone belonging to the eudesmanolide class, characterized by an alpha-methylene gamma-lactone moiety. This structural feature is critical for its bioactivity, particularly in modulating inflammatory responses. IDC is synthesized from chamaecynone (5a) via a synthetic route involving exo-endo cross-conjugated cyclohexadienones . Its synthesis, first reported in 2003, highlights its structural relationship to natural products like dehydrobrachylaenolide and trans-isodehydrochamaecynone, which share the same core lactone framework but differ in stereochemistry or substituent positioning. IDC has demonstrated significant inhibitory activity against intercellular adhesion molecule-1 (ICAM-1), a key mediator in inflammatory pathways .
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(4aS,7R,8aS)-7-ethynyl-4a-methyl-1-methylidene-6,7,8,8a-tetrahydro-5H-naphthalen-2-one |
InChI |
InChI=1S/C14H16O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,11-12H,2,5,7,9H2,3H3/t11-,12-,14+/m1/s1 |
InChI Key |
IGGHNQBLFKBHMD-BZPMIXESSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@@H]1C(=C)C(=O)C=C2)C#C |
Canonical SMILES |
CC12CCC(CC1C(=C)C(=O)C=C2)C#C |
Synonyms |
isodehydrochamaecynone trans-isodehydrochamaecynone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Determinants of Bioactivity: The alpha-methylene gamma-lactone moiety is essential for ICAM-1 inhibition. IDC’s exo-endo dienone system enhances electrophilicity, enabling stronger interactions with cellular targets compared to trans-isodehydrochamaecynone, where steric hindrance from the trans-configuration reduces efficacy . Dehydrobrachylaenolide lacks the exo-endo conjugation, leading to weaker interactions despite sharing the lactone core.
Synthetic Pathways: IDC and its analogs are synthesized via cyclohexadienone intermediates, with precursor specificity dictating stereochemical outcomes. For example, chamaecynone (5a) yields IDC (5c), while trans-chamaecynone (9) produces the less active trans-isomer (11) .
In contrast, trans-isodehydrochamaecynone’s reduced potency underscores the importance of stereochemistry in drug design .
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